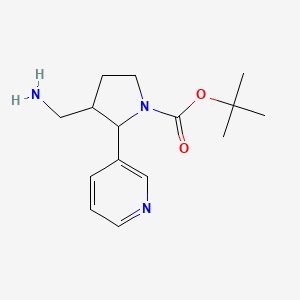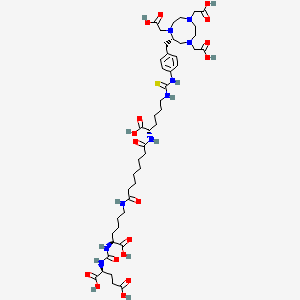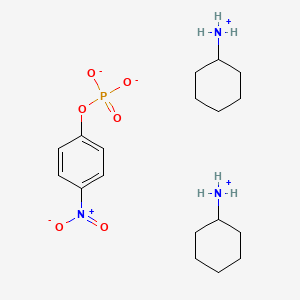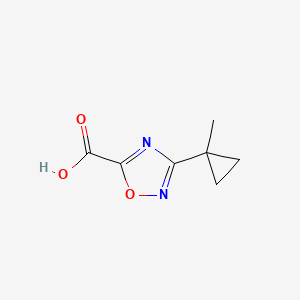![molecular formula C8H10N4 B13029645 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13029645.png)
2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-D]pyrimidines, including 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine, can be achieved through various methods. One common approach involves the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes. This method utilizes CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive . Another method involves the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile in the presence of CuI and K2CO3 .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different aromatic, aliphatic, cyclic, and aryl aliphatic amines in the presence of a catalytic amount of HCl.
Oxidation and Reduction Reactions: Specific conditions and reagents for these reactions may vary depending on the desired products.
Common Reagents and Conditions:
Substitution Reactions: Aromatic, aliphatic, cyclic, and aryl aliphatic amines, HCl as a catalyst.
Oxidation and Reduction Reactions: Specific reagents and conditions are determined based on the target products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield various substituted pyrrolo[2,3-D]pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an inhibitor of protein kinases, such as Protein Kinase B (Akt), which plays a crucial role in cell proliferation and survival.
Antitubercular Agents: Derivatives of this compound have shown activity against Mycobacterium tuberculosis, making it a candidate for developing new antitubercular drugs.
Cancer Research: The compound’s ability to inhibit specific kinases makes it a potential candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. For example, it acts as an inhibitor of Protein Kinase B (Akt), which is involved in intracellular signaling pathways regulating growth and survival . By inhibiting Akt, the compound can modulate various cellular processes, including proliferation, protein translation, and antiapoptotic survival .
Vergleich Mit ähnlichen Verbindungen
4-Amino-1-(7H-pyrrolo[2,3-D]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of Protein Kinase B (Akt) and have shown potential as antitumor agents.
N-(4-Phenoxy phenyl)-7H-pyrrolo[2,3-D]pyrimidin-4-amine: This derivative has demonstrated activity against Mycobacterium tuberculosis.
Uniqueness: 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other pyrrolo[2,3-D]pyrimidine derivatives.
Eigenschaften
Molekularformel |
C8H10N4 |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H10N4/c1-4-3-6-7(9)11-5(2)12-8(6)10-4/h3H,1-2H3,(H3,9,10,11,12) |
InChI-Schlüssel |
FCBUJABEQHDWOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N=C(N=C2N1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13029596.png)






![Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+)](/img/structure/B13029636.png)
